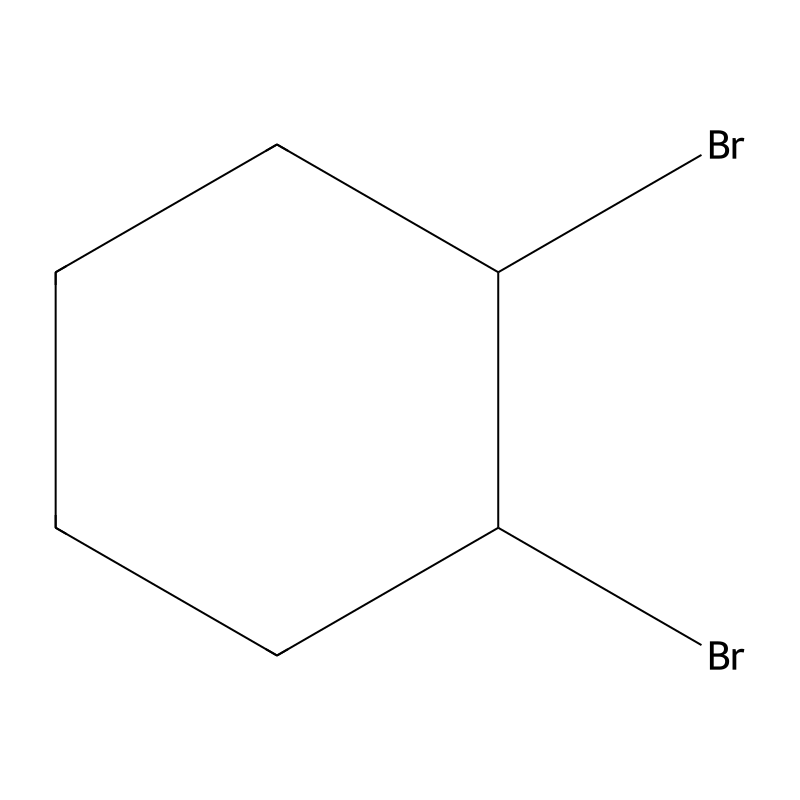

1,2-Dibromocyclohexane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Organic Synthesis Precursor

Reagent for further functionalization

Due to the presence of two bromine atoms, 1,2-dibromocyclohexane serves as a valuable building block for synthesizing various cyclohexane derivatives. The bromine atoms can be readily substituted with other functional groups through reactions like nucleophilic substitution. This allows researchers to create complex organic molecules with specific properties ().

Synthesis of Pharmaceuticals and Agrochemicals

1,2-Dibromocyclohexane is a versatile intermediate used in the production of various pharmaceuticals and agrochemicals. By strategically replacing the bromine atoms, researchers can introduce functionalities crucial for the biological activity of these compounds ().

1,2-Dibromocyclohexane is a cyclic organic compound characterized by the presence of two bromine atoms attached to adjacent carbon atoms in a cyclohexane ring. Its molecular formula is , and it has a molar mass of approximately 241.95 g/mol. The compound exists in two stereoisomeric forms: cis and trans, with trans-1,2-dibromocyclohexane being the more stable configuration due to less steric hindrance between the bulky bromine atoms. It appears as a clear, slightly yellow liquid with a density of about 1.78 g/cm³ and a boiling point of approximately 145 °C at 100 mmHg .

There is no known specific mechanism of action for 1,2-Dibromocyclohexane itself as it primarily functions as a precursor in pharmaceutical synthesis. Its mechanism of action would depend on the final drug molecule it helps create.

1,2-Dibromocyclohexane is likely to exhibit similar hazards as other halogenated organic compounds.

- Elimination Reactions: When treated with strong bases such as alcoholic potassium hydroxide, 1,2-dibromocyclohexane can undergo an elimination reaction (E2 mechanism) to form alkenes. For example, heating it with two equivalents of alcoholic potassium hydroxide yields 1,3-hexadiene as the major product due to the formation of double bonds between adjacent carbon atoms .

- Halogenation: The compound can also serve as an intermediate in halogenation reactions, where it can react further with other halogens to form polyhalogenated derivatives .

1,2-Dibromocyclohexane can be synthesized through several methods:

- Bromination of Cyclohexene: The most common method involves the addition of bromine to cyclohexene in a solvent such as chloroform or carbon tetrachloride. This reaction typically proceeds via an electrophilic addition mechanism to yield the dibrominated product .

- Direct Bromination: Cyclohexane can be reacted directly with bromine gas under controlled conditions (light or heat) to facilitate the formation of dibrominated products .

1,2-Dibromocyclohexane finds applications in various fields:

- Organic Synthesis: It serves as an important intermediate in organic synthesis, particularly in the preparation of more complex organic molecules.

- Research: The compound is used in laboratory settings for studying reaction mechanisms and properties of halogenated hydrocarbons.

Several compounds share structural similarities with 1,2-dibromocyclohexane. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| 1-Bromocyclohexane | C6H11Br | Contains one bromine atom; less reactive than dibrominated forms. |

| 1,3-Dibromocyclohexane | C6H10Br2 | Bromines on non-adjacent carbons; different reactivity profile. |

| trans-1,3-Dibromocyclohexane | C6H10Br2 | Similar structure but different stereochemistry; can lead to different products upon reaction. |

| cis-1,2-Dibromocyclohexane | C6H10Br2 | Isomeric form with higher steric strain compared to trans. |

The unique aspect of 1,2-dibromocyclohexane lies in its ability to undergo specific elimination reactions that yield conjugated dienes, which are often more stable than their non-conjugated counterparts .

Isomeric Forms

The substitution pattern of 1,2-dibromocyclohexane generates two primary stereoisomeric forms based on the relative orientation of the bromine substituents [7] [24]. These isomers differ in their three-dimensional arrangement while maintaining identical molecular connectivity, exemplifying the fundamental principles of stereochemistry in cyclic systems [6] [10].

Trans-1,2-Dibromocyclohexane

Trans-1,2-dibromocyclohexane (Chemical Abstracts Service number 7429-37-0) represents the stereoisomer where the two bromine atoms occupy opposite faces of the cyclohexane ring [1] [3] [8]. This configuration places the bromines in a trans-diaxial or trans-diequatorial arrangement depending on the chair conformation adopted [7] [14]. The compound exhibits a melting point of negative five degrees Celsius, a boiling point of 145 degrees Celsius at 100 millimeters of mercury pressure, and a density of 1.784 grams per cubic centimeter [5] [8]. The refractive index measures 1.552, while the dipole moment equals 2.00 Debye units [5] .

The trans isomer demonstrates greater thermodynamic stability compared to its cis counterpart due to reduced steric interactions between the bromine substituents [14] . Nuclear magnetic resonance spectroscopy reveals characteristic vicinal coupling constants ranging from 6 to 8 hertz for trans-diaxial protons and 2 to 4 hertz for trans-diequatorial arrangements [28]. These coupling patterns reflect the dihedral angles between adjacent carbon-hydrogen bonds, providing valuable structural information for conformational analysis [14] [28].

Cis-1,2-Dibromocyclohexane

Cis-1,2-dibromocyclohexane (Chemical Abstracts Service number 19246-38-9) features both bromine atoms positioned on the same face of the cyclohexane ring [9] . This stereoisomer necessarily adopts an axial-equatorial arrangement in chair conformations, with one bromine occupying an axial position and the other an equatorial position [6] [10] [11]. The cis configuration results in increased steric strain compared to the trans isomer due to gauche interactions between the bromine substituents [6] .

The conformational behavior of cis-1,2-dibromocyclohexane involves rapid interconversion between two energetically equivalent chair forms through ring flipping [6] [10] [11]. Each chair conformation maintains one axial and one equatorial bromine, but their specific positions alternate between conformers [11] [12]. This dynamic equilibrium results in equal populations of both conformational forms at room temperature, contrasting with the preferential adoption of specific conformations observed in the trans isomer [6] [11].

Nuclear magnetic resonance coupling constants for cis-1,2-dibromocyclohexane typically range from 8 to 12 hertz, reflecting the gauche dihedral angle relationships between vicinal protons [28]. The higher coupling constants compared to the trans isomer arise from the constrained axial-equatorial arrangement that maintains consistent dihedral angles regardless of conformational interconversion [28].

Conformational Analysis

The conformational behavior of 1,2-dibromocyclohexane involves the interplay between steric interactions, electronic effects, and solvent influences [14] [26]. Understanding these conformational preferences requires detailed analysis of chair conformations, substituent positioning, and equilibrium dynamics [10] [12] [16].

Chair Conformations

Cyclohexane derivatives, including 1,2-dibromocyclohexane, predominantly adopt chair conformations due to their minimal torsional and angle strain [10] [12] [13]. The chair conformation provides optimal tetrahedral bond angles and staggered conformations around all carbon-carbon bonds, minimizing steric repulsion [13] [16]. For disubstituted cyclohexanes, chair conformations can accommodate substituents in either axial or equatorial positions, with significant energy differences between these arrangements [10] [12].

Trans-1,2-dibromocyclohexane can adopt two distinct chair conformations: diaxial and diequatorial [14] [17]. In the diaxial conformation, both bromine atoms occupy axial positions, experiencing 1,3-diaxial interactions with hydrogen atoms positioned three carbons away [10] [12]. The diequatorial conformation places both bromines in equatorial positions, minimizing steric interactions but introducing gauche relationships between the substituents [14] [17].

Cis-1,2-dibromocyclohexane is restricted to axial-equatorial arrangements in chair conformations, with ring flipping interconverting the positions of the two bromines [6] [11] [12]. This conformational constraint results from the geometric requirements of maintaining both substituents on the same face of the ring while preserving chair geometry [11] [15].

Axial-Equatorial Positioning

The positioning of bromine substituents in axial versus equatorial orientations significantly influences the stability and properties of 1,2-dibromocyclohexane conformers [10] [12] [37]. Axial positions experience greater steric hindrance due to 1,3-diaxial interactions with other axial substituents, while equatorial positions minimize such repulsions [13] [16] [37].

Bromine atoms possess an A-value of 0.89 kilocalories per mole, representing the energy difference between axial and equatorial positioning for a single bromine substituent [37] [40]. This relatively modest A-value compared to larger substituents like tert-butyl (greater than 4.5 kilocalories per mole) reflects the intermediate steric bulk of bromine [37] [38]. The van der Waals radius of bromine (1.83 Angstroms) contributes to these steric effects, being larger than chlorine (1.75 Angstroms) but smaller than bulky alkyl groups [37] [45].

For trans-1,2-dibromocyclohexane, the diequatorial conformation minimizes steric repulsion by placing both bromines in the less hindered equatorial positions [10] [12] [14]. However, this arrangement introduces gauche interactions between the bromines, which can be energetically unfavorable depending on electronic and solvent effects [14] [26]. The diaxial conformation eliminates gauche interactions but imposes significant 1,3-diaxial strain from both bromine substituents [14] [17].

Conformational Equilibria

The conformational equilibrium of 1,2-dibromocyclohexane depends on the balance between steric, electronic, and solvent effects [14] [26]. For trans-1,2-dibromocyclohexane, experimental and computational studies reveal solvent-dependent preferences between diaxial and diequatorial conformations [14] [26].

In polar solvents, the diequatorial conformation predominates due to favorable solvation of the dipolar gauche arrangement [14] [26]. The diequatorial form possesses a net dipole moment arising from the gauche relationship between the carbon-bromine bonds, facilitating interactions with polar solvent molecules [14]. Conversely, in nonpolar solvents and the vapor phase, the diaxial conformation becomes preferred despite its steric strain [14] [26]. This preference arises from the elimination of unfavorable gauche interactions and the symmetrical arrangement that minimizes dipole-dipole repulsion [14].

Quantitative analysis reveals energy differences between conformations ranging from 0.93 to 1.40 kilocalories per mole in favor of the diaxial form in nonpolar environments [14] [21]. These values derive from combined experimental nuclear magnetic resonance studies and theoretical calculations using density functional theory methods [14] [21].

Cis-1,2-dibromocyclohexane maintains equal populations of its two axial-equatorial conformers due to their energetic equivalence [6] [11]. The rapid ring flipping between these forms occurs with an activation barrier of approximately 10 kilocalories per mole, allowing interconversion on the nuclear magnetic resonance timescale at room temperature [39].

Stereochemical Stability

The stereochemical stability of 1,2-dibromocyclohexane isomers reflects the energetic landscape governing their conformational preferences and interconversion barriers [14] [17] . Understanding these stability relationships requires examination of energy differences between stereoisomers and computational modeling of conformational behavior [14] [21].

Energy Differences Between Stereoisomers

Quantitative energy differences between 1,2-dibromocyclohexane stereoisomers and conformers provide insight into their relative stabilities and population distributions [14] [17] . For trans-1,2-dibromocyclohexane, the energy difference between diequatorial and diaxial conformations varies from 1.40 kilocalories per mole in the vapor phase to approximately negative 0.05 kilocalories per mole in highly polar solvents like dimethyl sulfoxide [14] [26].

The trans isomer generally exhibits greater thermodynamic stability than the cis isomer by approximately 0.5 to 1.0 kilocalories per mole, reflecting reduced steric strain in the optimal diequatorial conformation [17] . This stability difference translates to significant population ratios favoring the trans isomer under equilibrium conditions [17].

Cis-1,2-dibromocyclohexane experiences conformational strain energy of approximately 2.7 kilocalories per mole due to the obligatory axial-equatorial arrangement [6] [17]. This strain arises from one gauche interaction between the bromine substituents and two 1,3-diaxial interactions involving the axial bromine [6] [17]. The energy penalty remains constant for both chair conformers of the cis isomer, maintaining their equal populations [6] [11].

Comparative Analysis with Related Compounds

Comparison of 1,2-dibromocyclohexane with structurally related compounds illuminates the specific effects of bromine substitution on conformational behavior and stereochemical properties [22] [26]. These comparisons reveal general principles governing the behavior of vicinal disubstituted cyclohexanes [10] [12] [24].

Comparison with 1,2-Dichlorocyclohexane

1,2-Dichlorocyclohexane provides a direct comparison for evaluating halogen size effects on conformational preferences [22] [26]. The trans isomer of 1,2-dichlorocyclohexane exhibits similar solvent-dependent conformational behavior to its bromine analog, but with reduced energy differences between diaxial and diequatorial forms [26]. The energy difference between conformations measures approximately 0.95 kilocalories per mole for the dichloro compound compared to 1.40 kilocalories per mole for the dibromo analog in the vapor phase [14] [26].

The smaller chlorine atoms (van der Waals radius 1.75 Angstroms) experience less 1,3-diaxial strain in the diaxial conformation compared to bromine atoms [22] [45]. Correspondingly, the A-value for chlorine (0.53 kilocalories per mole) is significantly lower than that of bromine (0.89 kilocalories per mole), reflecting reduced steric bulk [37] [40].

Despite chlorine's higher electronegativity (3.16) compared to bromine (2.96), the larger atomic radius of bromine enhances van der Waals interactions and influences the magnitude of conformational energy differences [45]. The dichloro compound shows similar but attenuated solvent effects compared to the dibromo analog, with the diequatorial conformation preferred in polar solvents and the diaxial form favored in nonpolar environments [26].

Cis-1,2-dichlorocyclohexane exhibits conformational behavior analogous to the cis-dibromo compound, maintaining equal populations of axial-equatorial conformers [22] [26]. The strain energy for the cis-dichloro isomer is slightly lower than that of the dibromo analog due to reduced steric interactions between the smaller chlorine substituents [22] .

Comparison with 1,2-Dimethylcyclohexane

1,2-Dimethylcyclohexane serves as a non-halogenated reference compound for understanding the unique aspects of bromine substitution [6] [17] . The trans isomer of 1,2-dimethylcyclohexane strongly favors the diequatorial conformation with an energy difference of 3.4 kilocalories per mole compared to the diaxial form [17] [39]. This large energy difference reflects the substantial steric bulk of methyl groups (A-value 1.74 kilocalories per mole) and the severe 1,3-diaxial strain experienced in the diaxial conformation [17] [37].

Unlike the halogenated analogs, trans-1,2-dimethylcyclohexane shows no significant solvent dependence in its conformational preferences due to the absence of dipolar interactions [17] [26]. The diequatorial conformation remains strongly preferred across all solvent environments, contrasting with the solvent-sensitive behavior of the dibromo and dichloro compounds [17] [26].

Cis-1,2-dimethylcyclohexane exhibits conformational strain energy of 2.7 kilocalories per mole, identical to that observed for cis-1,2-dibromocyclohexane [6] [17]. This coincidence arises from similar steric interactions in the axial-equatorial arrangement, despite the different electronic properties of methyl and bromine substituents [6] [17].

The comparison reveals that halogen substituents introduce unique electronic effects not present in alkyl-substituted cyclohexanes [22] [26] [44]. The gauche effect observed in dihalogenated compounds, where gauche conformations can be stabilized by favorable electrostatic interactions, does not occur with alkyl substituents [14] [26]. Additionally, the polarizability and electron-withdrawing nature of halogens create distinct solvation patterns compared to electron-donating alkyl groups [22] [44].

Data Tables

| Table 1: Physical Properties of 1,2-Dibromocyclohexane Stereoisomers | ||

|---|---|---|

| Property | trans-1,2-Dibromocyclohexane | cis-1,2-Dibromocyclohexane |

| Molecular Formula | C₆H₁₀Br₂ | C₆H₁₀Br₂ |

| Molecular Weight (g/mol) | 241.95 | 241.95 |

| CAS Number | 7429-37-0 | 19246-38-9 |

| Melting Point (°C) | -5 | Not reported |

| Boiling Point (°C) | 145 (100 mmHg) | Higher than trans |

| Density (g/cm³) | 1.784 | Similar to trans |

| Refractive Index | 1.552 | Not reported |

| Dipole Moment (D) | 2.00 | Higher than trans |

| Table 2: Conformational Energies and Solvent Effects | |||

|---|---|---|---|

| Compound | Conformation | Energy Difference (kcal/mol) | Solvent Effect |

| trans-1,2-Dibromocyclohexane | Diequatorial (ee) | 0.00 (reference) | Preferred in polar solvents |

| trans-1,2-Dibromocyclohexane | Diaxial (aa) | +1.40 (vapor) | Preferred in nonpolar solvents |

| trans-1,2-Dichlorocyclohexane | Diequatorial (ee) | 0.00 (reference) | Preferred in polar solvents |

| trans-1,2-Dichlorocyclohexane | Diaxial (aa) | +0.95 (vapor) | Preferred in nonpolar solvents |

| cis-1,2-Dibromocyclohexane | Axial-Equatorial | ~2.7 | Equal populations |

| Table 3: Steric Parameters for Cyclohexane Substituents | |||

|---|---|---|---|

| Substituent | A-value (kcal/mol) | van der Waals Radius (Å) | Electronegativity |

| Bromine (Br) | 0.89 | 1.83 | 2.96 |

| Chlorine (Cl) | 0.53 | 1.75 | 3.16 |

| Methyl (CH₃) | 1.74 | ~2.0 | ~2.3 |

| Hydroxyl (OH) | 0.87 | 1.52 | 3.44 |

| tert-Butyl (t-Bu) | >4.5 | ~3.5 | ~2.3 |

| Table 4: Comparative Analysis with Related Compounds | |||

|---|---|---|---|

| Compound | Preferred Conformation | Energy Difference (kcal/mol) | Key Interaction |

| 1,2-Dibromocyclohexane (trans) | Diequatorial (polar solvent) | 1.40 | Gauche effect, dipole-dipole |

| 1,2-Dichlorocyclohexane (trans) | Diequatorial | 0.95 | Gauche effect |

| 1,2-Dimethylcyclohexane (trans) | Diequatorial | 3.4 | Steric repulsion |

| 1,2-Dibromocyclohexane (cis) | Axial-Equatorial | 2.7 | Gauche interactions |

| 1,2-Dichlorocyclohexane (cis) | Axial-Equatorial | Similar to Br | Gauche interactions |

| 1,2-Dimethylcyclohexane (cis) | Axial-Equatorial | 2.7 | Gauche interactions |

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant